molecular formula C21H20F2N4O2S B2669206 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine CAS No. 1021035-98-2

3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine

Cat. No.: B2669206
CAS No.: 1021035-98-2
M. Wt: 430.47
InChI Key: WBFFYMRDYNPMHT-UHFFFAOYSA-N
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Description

3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine is a pyridazine derivative featuring a piperazine ring substituted with a 2,4-difluorophenyl sulfonyl group at the 4-position and a p-tolyl group at the 6-position of the pyridazine core. Pyridazine derivatives are renowned for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and receptor antagonism properties . The sulfonyl-piperazine moiety enhances metabolic stability and bioavailability, while the difluorophenyl and p-tolyl groups contribute to hydrophobic interactions and target specificity. This compound’s structural framework aligns with trends in medicinal chemistry, where sulfonamide and fluorinated aromatic systems are leveraged for optimized pharmacokinetics .

Properties

IUPAC Name

3-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-(4-methylphenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4O2S/c1-15-2-4-16(5-3-15)19-7-9-21(25-24-19)26-10-12-27(13-11-26)30(28,29)20-8-6-17(22)14-18(20)23/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFFYMRDYNPMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized via the condensation of hydrazine with a suitable diketone or dicarbonyl compound.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced through a Friedel-Crafts alkylation reaction using toluene and an appropriate catalyst.

    Attachment of the Piperazine Ring: The piperazine ring is then attached to the pyridazine core through nucleophilic substitution reactions.

    Sulfonylation: Finally, the 2,4-difluorophenylsulfonyl group is introduced via sulfonylation reactions using 2,4-difluorobenzenesulfonyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled temperature and solvent conditions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: De-sulfonylated derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Core Structure Variations

  • Pyridazine vs. The triazolopyridine derivative exhibited a molecular ion at m/z 452.1 , whereas the target compound (C₁₉H₁₈F₂N₆O₂S) has a molecular weight of 420.44 .
  • Sulfonyl vs. Carbonyl Piperazine Linkers: In compound 3(b) (p-tolyl(4-(2-(trifluoromethyl)imidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methanone) , the piperazine is linked via a carbonyl group instead of a sulfonyl group. This substitution reduces electronegativity and may decrease metabolic stability compared to the sulfonyl-containing target compound.

Fluorophenyl Group Positioning

  • 2,4-Difluorophenyl vs. 2-Fluorophenyl: Derivatives in utilize a 2-fluorophenyl group on piperazine, whereas the target compound employs 2,4-difluorophenyl.

Spectroscopic and Analytical Data

NMR and LCMS Profiles

  • ¹H NMR :
    The target compound’s piperazine protons are expected near δ 3.0–3.1 ppm (similar to the triazolopyridine derivative in ), while the p-tolyl methyl group would resonate at δ ~2.3 ppm. This contrasts with the trifluoromethyl signals (δ ~7.9 ppm) in compound 3(c) .
  • LCMS :
    The molecular ion for the target compound (m/z 420.44) differs significantly from imidazopyridazine derivatives (e.g., m/z 452.1 for compound 12 in ) .

Elemental Analysis

Compound 3(b) (C₂₃H₂₁F₃N₆O) in has C (58.61%), H (4.66%), and N (17.99%) , whereas the target compound (C₁₉H₁₈F₂N₆O₂S) would theoretically show lower carbon content (~51–53%) due to sulfur and oxygen incorporation.

Data Tables

Table 2: Spectroscopic Data Comparison

Compound Name ¹H NMR (Key Signals) LCMS (m/z)
Target Compound δ 2.3 (CH₃), 3.0–3.1 (piperazine) 420.44
Triazolopyridine () δ 7.90 (s, 1H), 4.02 (s, 2H) 452.1
3(b) () δ 7.60–7.80 (aromatic) 472.45

Biological Activity

The compound 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The molecular formula of the compound is C20H20F2N4O2SC_{20}H_{20}F_2N_4O_2S, with a molecular weight of approximately 426.46 g/mol. The structure features a pyridazine core substituted with a p-tolyl group and a piperazine moiety linked to a difluorophenyl sulfonyl group, which may contribute to its biological activity.

1. Inhibition of Monoamine Oxidase (MAO)

Research indicates that related compounds within the pyridazine family exhibit significant inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-B. For instance, derivatives have shown IC50 values as low as 0.013 µM for MAO-B inhibition, indicating high potency . This activity suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease.

2. Cytotoxicity Studies

Cytotoxicity assays performed on fibroblast cell lines (L929) reveal that certain derivatives exhibit varying degrees of cytotoxic effects. For example, one derivative demonstrated an IC50 value of 120.6 µM, indicating it is less toxic compared to others that caused complete cell death at lower concentrations . This highlights the importance of structural modifications in reducing toxicity while maintaining efficacy.

3. Selectivity and Reversibility

Studies have shown that some pyridazine derivatives are selective and reversible inhibitors of MAO-B, with selectivity indices significantly higher than those for MAO-A . This selectivity is crucial for minimizing side effects associated with non-selective MAO inhibition.

The mechanism by which these compounds exert their biological effects often involves binding to the active sites of target enzymes like MAO-B. Molecular docking studies suggest favorable interactions between the compounds and MAO-B binding sites, supporting their potential as lead candidates for drug development .

Case Studies

Study Findings
Study on MAO InhibitionThe compound was found to inhibit MAO-B with an IC50 of 0.013 µM, demonstrating high potency and selectivity .
Cytotoxicity AssessmentDerivatives showed varying cytotoxic effects; one had an IC50 of 120.6 µM against L929 cells, suggesting lower toxicity .
Molecular Docking AnalysisHigh docking scores were reported for selected derivatives when interacting with MAO-B, indicating strong binding affinity .

Q & A

Q. What are the key structural motifs of 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine, and how do they influence reactivity?

The compound features a pyridazine core substituted with a sulfonylated piperazine group and a p-tolyl aromatic ring. The sulfonyl group enhances electrophilicity, enabling nucleophilic substitutions, while the piperazine moiety introduces conformational flexibility for biological interactions. The 2,4-difluorophenyl substituent increases lipophilicity, potentially improving membrane permeability .

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy : To confirm substituent positions and piperazine sulfonylation (e.g., 1H^{1}\text{H} and 13C^{13}\text{C} NMR) .
  • Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • HPLC : To assess purity (>95% typical for bioactive studies) .

Q. What biological activities are associated with structurally similar pyridazine derivatives?

Analogous compounds exhibit anti-viral, anti-bacterial, and receptor-modulating activities. For example, 3-(piperazin-1-yl)pyridazine derivatives inhibit platelet aggregation and target enzymes like kinases or viral proteases . The p-tolyl group may enhance hydrophobic binding in enzyme pockets .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound with high yield and purity?

Key parameters include:

  • Temperature : Controlled heating (80–120°C) during sulfonylation to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) for piperazine coupling, followed by aqueous workup to remove unreacted reagents .
  • Catalysts : Use of mild bases (e.g., K2_2CO3_3) to facilitate SN2 reactions without degrading sensitive fluorophenyl groups .

Q. How can contradictory bioactivity data across studies be resolved?

  • Comparative substituent analysis : Test derivatives with varying substituents (e.g., replacing 2,4-difluorophenyl with chlorophenyl) to isolate structure-activity relationships .
  • Assay standardization : Validate biological models (e.g., enzyme inhibition vs. cell-based assays) to account for variability in target engagement .

Q. What strategies ensure compound stability under experimental storage and handling conditions?

  • Storage : Lyophilized form at -20°C in inert atmospheres to prevent sulfonamide hydrolysis .
  • Solubility optimization : Use DMSO stock solutions (<10 mM) with sonication to avoid aggregation in aqueous buffers .

Q. How can computational modeling guide target identification for this compound?

  • Molecular docking : Screen against protein databases (e.g., PDB) to predict binding to kinases or GPCRs due to the piperazine’s flexibility .
  • QSAR studies : Correlate electronic properties (e.g., logP, H-bond acceptors) with bioactivity trends from analogous sulfonamides .

Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?

  • Parallel synthesis : Generate analogs with systematic substituent variations (e.g., methyl vs. methoxy groups on the p-tolyl ring) .
  • Pharmacophore mapping : Identify critical interaction points (e.g., sulfonyl oxygen as a hydrogen bond acceptor) using X-ray crystallography or NMR titration .

Q. How can scalability challenges in multi-step synthesis be addressed?

  • Flow chemistry : Implement continuous processes for piperazine coupling steps to improve reproducibility .
  • Green chemistry principles : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for safer scaling .

Q. What validation protocols are essential for analytical method development?

  • Forced degradation studies : Expose the compound to heat, light, and humidity to identify degradation products via LC-MS .
  • Inter-laboratory validation : Ensure reproducibility of HPLC retention times and NMR spectral data across facilities .

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